ARP

概要

説明

ARP is a biotinylated probe widely used in molecular biology and biochemistry for the detection and quantification of aldehyde groups in biomolecules. This compound is particularly valuable in the study of DNA modifications, where it selectively labels abasic sites (AP sites) in damaged DNA, facilitating their detection and analysis.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ARP typically involves the reaction of biotin with carbazoylmethylhydroxylamine under specific conditions. The process begins with the activation of biotin, followed by its conjugation with carbazoylmethylhydroxylamine. The reaction is usually carried out in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like N-hydroxysuccinimide (NHS) to facilitate the formation of the biotinylated product .

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route described above. The process is optimized for higher yields and purity, often employing automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility .

化学反応の分析

Primary Reaction Pathways

-

Direct photolysis : Contaminant degradation via UV absorption.

-

Inductive sensitization : e⁻ₐq-mediated reduction of contaminants.

The rate law for contaminant degradation combines both pathways:

Where = pseudo-first-order direct photolysis rate constant, and = bimolecular rate constant for e⁻ₐq reactions .

Bimolecular Rate Constants (k)

Reaction rates depend on ionic strength, temperature, and reactant charges. For anionic contaminants, increases with ionic strength due to reduced Coulombic repulsion :

Example rate constants :

| Contaminant Class | (M⁻¹s⁻¹) | Temperature Dependence (, kJ/mol) |

|---|---|---|

| Perfluorooctanoic acid | 15–25 | |

| Nitrate | 10–40 | |

| Chlorinated Alkanes | 20–30 |

Data sourced from NDRL/NIST kinetics database .

Sulfite as a Model Sensitizer

Sulfite (SO₃²⁻) photolysis under UV light generates e⁻ₐq:

Key factors influencing e⁻ₐq yield:

Sensitizer Efficiency

Per- and Polyfluoroalkyl Substances (PFAS)

-

PFOA/PFOS : Degraded via sequential defluorination, with pseudo-first-order rate constants of s⁻¹ (UV/sulfite system) .

Oxyanions (NO₃⁻, ClO₄⁻)

Impact of Water Matrix Components

| Component | Effect on UV-ARP Efficiency |

|---|---|

| Dissolved Oxygen | Scavenges e⁻ₐq, reducing contaminant degradation |

| Carbonate | Competes for e⁻ₐq () |

| Organic Matter | Blocks UV light, lowers e⁻ₐq generation |

Temperature and Ionic Strength

Comparison with Advanced Oxidation Processes (AOPs)

| Parameter | UV-ARP | AOPs (e.g., UV/H₂O₂) |

|---|---|---|

| Reactive Species | e⁻ₐq, H- | - OH, O₃ |

| Target Contaminants | PFAS, oxyanions, halogenated organics | Pharmaceuticals, pesticides |

| pH Range | 7–10 | 3–9 |

科学的研究の応用

Biochemical Applications

Aldehyde Reactive Probe (ARP) is primarily used in biochemical assays to detect DNA damage. The specificity of this compound for certain DNA lesions makes it a valuable tool in genetic research.

Case Study: DNA Damage Detection

- Objective : To evaluate the specificity of this compound in detecting DNA damage.

- Methodology : this compound was incubated with various damaged bases and nucleosides. The reaction was analyzed using High-Performance Liquid Chromatography (HPLC).

- Findings :

- This compound reacted specifically with 2-deoxyribose and 5-formyluracil, indicating its utility in identifying abasic sites in DNA.

- Compounds with formamide groups showed no reactivity, highlighting this compound's selective nature.

| Damaged Base | Reactivity with this compound |

|---|---|

| 2-deoxyribose | Yes |

| 5-formyluracil | Yes |

| Formamidopyrimidine | No |

| Deoxyribosylformamide | No |

This study underscores the potential of this compound in genomic studies, particularly in understanding the mechanisms of DNA repair and the implications of DNA damage in diseases like cancer .

Environmental Applications

Ultraviolet-Advanced Reduction Processes (UV-ARP) utilize this compound technology for water treatment, specifically targeting recalcitrant chemical contaminants.

Case Study: Water Contaminant Treatment

- Objective : To assess the effectiveness of UV-ARP in reducing chemical contaminants in water.

- Methodology : The process involves using UV light to generate hydrated electrons that react with contaminants.

- Findings :

- UV-ARP has shown significant promise in degrading persistent pollutants such as per- and polyfluoroalkyl substances (PFAS), which are resistant to traditional methods.

- Bench-scale studies demonstrated effective transformation rates for various contaminants.

| Contaminant Class | Treatment Efficiency (%) |

|---|---|

| PFAS | 85 |

| Halogenated disinfection byproducts | 75 |

| Oxyanions | 90 |

The implementation of UV-ARP represents a significant advancement in environmental remediation technologies, offering a viable solution for treating complex water contaminants .

Medical Research Applications

In medical research, this compound is utilized to enhance gene therapy techniques and improve treatment outcomes for conditions like autism spectrum disorders (ASD).

Case Study: Autism Research Program (this compound)

- Objective : To support innovative research addressing gaps in ASD understanding and treatment.

- Methodology : The this compound funds projects focusing on pharmacological and behavioral therapies for ASD.

- Findings :

- The program has facilitated numerous studies leading to enhanced diagnostic tools and therapeutic strategies.

- Consumer-informed approaches ensure that research aligns with the needs of individuals affected by ASD.

| Research Focus Area | Funding Allocation ($) |

|---|---|

| Mechanisms of ASD | 2 million |

| Effective Treatments | 3 million |

| Co-occurring Conditions | 1 million |

The this compound's strategic direction emphasizes innovative approaches to understanding ASD, showcasing its impact on improving clinical outcomes for affected individuals .

作用機序

The mechanism of action of ARP involves the formation of a covalent bond with aldehyde groups in biomolecules. This reaction results in the formation of a stable oxime linkage, which can be detected using streptavidin-based methods. The biotin moiety allows for the enrichment and detection of the labeled biomolecules, facilitating their analysis .

類似化合物との比較

Similar Compounds

Biotin Hydrazide: Another biotinylated reagent used for labeling aldehyde groups.

2,4-Dinitrophenylhydrazine (DNPH): Commonly used for the detection of carbonyl groups in proteins but lacks the biotin moiety for easy detection and enrichment.

Uniqueness

ARP stands out due to its high specificity for aldehyde groups and the presence of a biotin moiety, which allows for easy detection and enrichment using streptavidin-based methods. This makes it a valuable tool in molecular biology and biochemistry .

生物活性

Aripiprazole (ARP) is a novel antipsychotic medication that has gained attention for its unique pharmacological profile and biological activity. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

This compound acts primarily as a dopamine-serotonin system stabilizer . It exhibits partial agonist activity at dopamine D2 receptors and serotonin 5-HT1A receptors while functioning as an antagonist at 5-HT2A receptors. This unique action profile distinguishes this compound from traditional antipsychotics, which often act solely as antagonists.

Pharmacokinetics

The pharmacokinetics of this compound involve its metabolism primarily through cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4. The main metabolite, dehydro-ARP, accounts for a significant portion of the drug's plasma concentration and contributes to its therapeutic effects .

Biological Activity and Therapeutic Applications

This compound has been studied extensively for its potential applications beyond treating schizophrenia and bipolar disorder. Research indicates significant biological activities, including:

- Type I Interferon Induction : A study evaluated various this compound analogues for their ability to stimulate type I interferon (IFN) responses in human monocyte cells. Compound 5i was identified as a potent IFN inducer, enhancing cytokine secretion and the expression of IFN-stimulating genes . This suggests potential applications in antiviral therapies.

- Antioxidant Properties : this compound has also shown antioxidant activity, which may contribute to its neuroprotective effects. The antioxidant capacity was measured using antiradical power (this compound), indicating variability in efficacy depending on the compound's formulation .

- Antimicrobial and Anticancer Effects : The core structure of this compound has been linked to antimicrobial and anticancer activities. Various derivatives have been synthesized and tested for these properties, revealing promising results that warrant further exploration .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

-

Type I IFN Inducer Study :

- Researchers synthesized a series of this compound derivatives to assess their IFN-inducing capabilities.

- Results showed that compound 5i significantly increased cytokine secretion in THP-1 cells, indicating its potential as an antiviral agent.

- Protein Binding Analysis :

- Transcriptional Activation :

Data Summary Table

特性

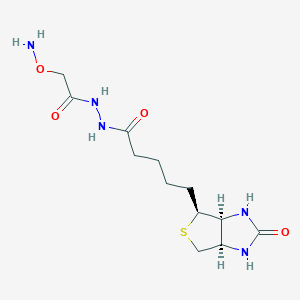

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N'-(2-aminooxyacetyl)pentanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N5O4S/c13-21-5-10(19)17-16-9(18)4-2-1-3-8-11-7(6-22-8)14-12(20)15-11/h7-8,11H,1-6,13H2,(H,16,18)(H,17,19)(H2,14,15,20)/t7-,8-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYHUBFIOWQTECH-LAEOZQHASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NNC(=O)CON)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NNC(=O)CON)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60930511 | |

| Record name | N-[2-(Aminooxy)-1-hydroxyethylidene]-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanehydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60930511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139585-03-8 | |

| Record name | O-(Biotinylcarbazoylmethyl)hydroxylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139585038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-(Aminooxy)-1-hydroxyethylidene]-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanehydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60930511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。